molecular formula C6H8ClN3O B14013781 6-Chloro-5-methoxy-2-methylpyrimidin-4-amine

6-Chloro-5-methoxy-2-methylpyrimidin-4-amine

Cat. No.: B14013781
M. Wt: 173.60 g/mol
InChI Key: KSCLILNHDAFBBP-UHFFFAOYSA-N
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Description

6-chloro-5-methoxy-2-methyl-4-Pyrimidinamine is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of a chlorine atom at position 6, a methoxy group at position 5, and a methyl group at position 2, along with an amino group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-methoxy-2-methyl-4-Pyrimidinamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-methoxy-2-methyl-4-Pyrimidinamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 6 can be substituted with different nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in the presence of a base.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 6-amino-5-methoxy-2-methyl-4-Pyrimidinamine or 6-alkoxy-5-methoxy-2-methyl-4-Pyrimidinamine can be formed.

    Oxidation Products: N-oxides of the pyrimidine ring.

    Reduction Products: Reduced amines or alcohols.

Scientific Research Applications

6-chloro-5-methoxy-2-methyl-4-Pyrimidinamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-5-methoxy-2-methyl-4-Pyrimidinamine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloro-6-methoxypyrimidine: Similar structure but lacks the methyl group at position 2.

    6-Chloro-5-methoxy-4-pyrimidinamine: Similar structure but lacks the methyl group at position 2.

    6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine: Contains additional methylsulfonyl group

Uniqueness

6-chloro-5-methoxy-2-methyl-4-Pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methoxy and methyl groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

6-chloro-5-methoxy-2-methylpyrimidin-4-amine

InChI

InChI=1S/C6H8ClN3O/c1-3-9-5(7)4(11-2)6(8)10-3/h1-2H3,(H2,8,9,10)

InChI Key

KSCLILNHDAFBBP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)OC)N

Origin of Product

United States

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